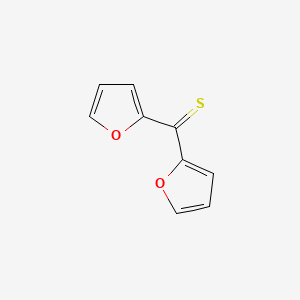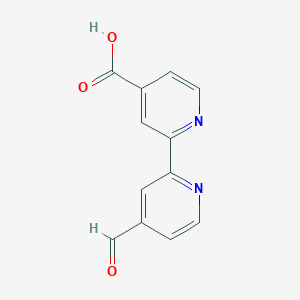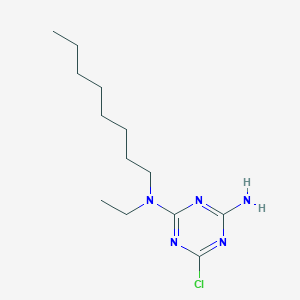
6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chlorine atom, an ethyl group, and an octyl group attached to the triazine ring. It is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with ethylamine and octylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom with the desired amine groups. The reaction is usually performed in a solvent such as dichloromethane or dioxane, with the addition of a base like sodium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like crystallization or chromatography to obtain the desired purity and yield.
化学反応の分析
Types of Reactions
6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding amines and triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium carbonate or potassium carbonate are commonly used as bases. Solvents such as dichloromethane or dioxane are used to dissolve the reactants.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted triazine derivatives.
Oxidation and Reduction Reactions: Products include oxides or reduced amine derivatives.
Hydrolysis: Products include amines and triazine derivatives.
科学的研究の応用
6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or herbicidal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The presence of the chlorine atom and the alkyl groups enhances its ability to interact with hydrophobic regions of the target molecules, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Similar structure but with diethyl groups instead of ethyl and octyl groups.
6-Chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine: Contains dimethyl groups instead of ethyl and octyl groups.
6-Chloro-N,N-dipropyl-1,3,5-triazine-2,4-diamine: Contains dipropyl groups instead of ethyl and octyl groups.
Uniqueness
6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine is unique due to the presence of both ethyl and octyl groups, which confer specific chemical and physical properties. These properties make it suitable for applications where a balance of hydrophilic and hydrophobic characteristics is required.
特性
分子式 |
C13H24ClN5 |
|---|---|
分子量 |
285.81 g/mol |
IUPAC名 |
6-chloro-2-N-ethyl-2-N-octyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H24ClN5/c1-3-5-6-7-8-9-10-19(4-2)13-17-11(14)16-12(15)18-13/h3-10H2,1-2H3,(H2,15,16,17,18) |
InChIキー |
OCBRUYKNKIRHPE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CC)C1=NC(=NC(=N1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


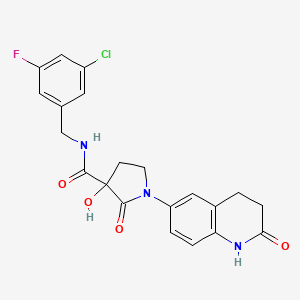
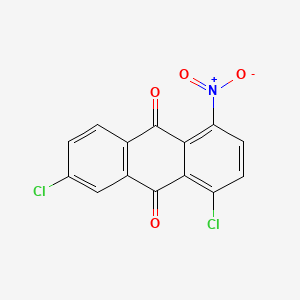



![Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13135151.png)

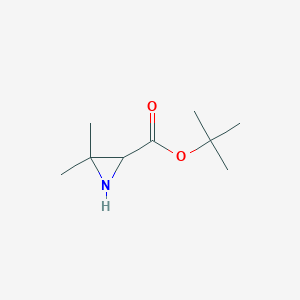
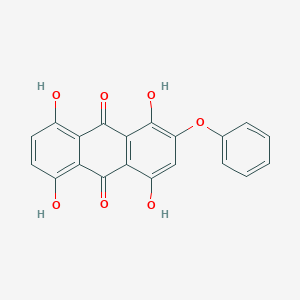


![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
